PTP1B Enzyme Inhibition Selectivity Relative to Isotanshinone IIA and Isocryptotanshinone
In a direct, head-to-head *in vitro* enzymatic assay, Dihydroisotanshinone I (DT) demonstrated a 2.03-fold greater inhibitory potency against Protein Tyrosine Phosphatase 1B (PTP1B) (IC50 = 11.4 ± 0.6 μM) compared to isocryptotanshinone (IC50 = 56.1 ± 6.3 μM), and a 1.96-fold difference relative to isotanshinone IIA (IC50 = 22.4 ± 0.6 μM) [1]. This indicates that the 8,9-dihydro functionalization provides a distinct advantage over the fully aromatic isocryptotanshinone scaffold for PTP1B binding.
| Evidence Dimension | PTP1B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 11.4 ± 0.6 μM |
| Comparator Or Baseline | Isotanshinone IIA (22.4 ± 0.6 μM) and Isocryptotanshinone (56.1 ± 6.3 μM) |
| Quantified Difference | ~2-fold more potent than Isotanshinone IIA; ~5-fold more potent than Isocryptotanshinone |
| Conditions | *In vitro* PTP1B enzymatic assay; non-competitive inhibition mode. |
Why This Matters
For researchers procuring compounds for metabolic disorder target validation, DT provides a quantifiably superior starting point for PTP1B-targeted probe development compared to other structurally related tanshinones isolated from the same source.
- [1] Han, Y. M., Oh, H., Na, M. K., Kim, B. S., Oh, W. K., Kim, B. Y., Jeong, D. G., Ryu, S. E., Sok, D. E., & Ahn, J. S. (2005). PTP1B inhibitory effect of abietane diterpenes isolated from Salvia miltiorrhiza. Biological and Pharmaceutical Bulletin, 28(9), 1795-1797. View Source
